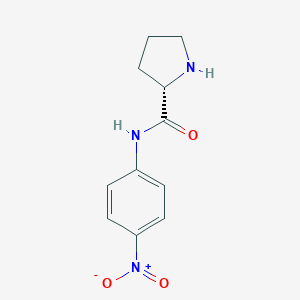

H-Pro-Pna

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Pna involves the coupling of proline with p-nitroaniline. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction conditions usually include anhydrous solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The crude product is typically cleaved from the solid support using anhydrous hydrogen fluoride or trifluoromethanesulfonic acid, followed by HPLC purification .

化学反応の分析

Types of Reactions

H-Pro-Pna undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is catalyzed by enzymes such as proline arylamidase and prolyl aminopeptidase . Oxidation reactions can occur in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proline arylamidase or prolyl aminopeptidase.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include amino acids, nitroaniline derivatives, and various substituted compounds depending on the reagents used .

科学的研究の応用

Enzyme Activity Assays

H-Pro-Pna serves as a substrate in enzyme activity assays, particularly for proline-specific peptidases. These assays are crucial for measuring the activity of proteolytic enzymes, allowing researchers to investigate enzyme kinetics and mechanisms.

Key Findings:

- This compound has been employed to characterize recombinant exopeptidases such as PepX and PepN, demonstrating significant enzymatic activity levels (up to 800 µkat/L for PepX) .

- The compound facilitates the evaluation of enzyme specificity and inhibition, providing insights into enzyme regulation and potential therapeutic targets.

Peptide Synthesis

The compound is integral in peptide synthesis, serving as a building block that enhances the efficiency of peptide coupling reactions. This is particularly relevant in pharmaceutical research where peptide-based drugs are developed.

Applications in Peptide Synthesis:

- This compound is used to create specific peptide sequences essential for therapeutic applications.

- It aids in the development of peptide libraries that can be screened for biological activity.

Drug Development

This compound plays a significant role in drug discovery and development processes. Its ability to mimic natural substrates makes it valuable for screening potential drug candidates, especially those targeting proteolytic enzymes.

Case Studies:

- Research has shown that this compound can be utilized to identify inhibitors for enzymes involved in various diseases, including hypercholesterolemia .

- The compound's structural properties allow it to be an effective tool in developing peptide-based therapeutics aimed at modulating enzyme activity.

Biochemical Research

In biochemical studies, this compound contributes to understanding protein interactions and cellular processes. Its use in various assays provides insights into disease mechanisms and cellular functions.

Research Insights:

- Studies utilizing this compound have revealed its role in elucidating protein-protein interactions, which are critical for understanding signaling pathways involved in diseases.

- The compound's application extends to studying the effects of post-translational modifications on enzyme activity and stability.

Diagnostic Applications

This compound is also employed in diagnostic assays to detect specific enzyme levels, aiding in the diagnosis of various medical conditions.

Diagnostic Utility:

- It can be integrated into diagnostic kits designed to measure protease activities in clinical samples, thus facilitating disease diagnosis and monitoring .

Data Table: Applications Overview

作用機序

H-Pro-Pna exerts its effects by serving as a substrate for specific enzymes. The compound is hydrolyzed by proline arylamidase and prolyl aminopeptidase, leading to the release of p-nitroaniline, which can be quantified spectrophotometrically . This mechanism allows for the determination of enzyme activity in various biological samples.

類似化合物との比較

H-Pro-Pna is unique compared to other peptide nucleic acids due to its specific substrate properties for proline arylamidase and prolyl aminopeptidase . Similar compounds include:

N-(2-aminoethyl)-glycine: A basic building block for peptide nucleic acids.

Peptide nucleic acids (PNA): Synthetic DNA mimics with a peptide-like backbone.

N-(2-aminoethyl)-glycine derivatives: Various derivatives used in different biotechnological applications.

This compound stands out due to its specific enzymatic substrate properties, making it valuable in diagnostic and research applications.

生物活性

H-Pro-Pna (H-Proline-Peptide Nucleic Acid) is a synthetic compound that has garnered attention for its biological activity, particularly in the realm of molecular biology and therapeutic applications. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Overview of this compound

This compound is a type of peptide nucleic acid (PNA), which is characterized by its ability to hybridize with complementary nucleic acid sequences. This hybridization capability makes this compound a valuable tool for inhibiting gene expression and modulating cellular processes. The structural modifications of PNA can enhance its binding affinity and specificity, thereby increasing its effectiveness in various applications.

The primary mechanism through which this compound exerts its biological activity involves the hybridization with target RNA or DNA sequences. This interaction can lead to several outcomes:

- Inhibition of Gene Expression : By binding to mRNA, this compound can block access to the transcriptional machinery, effectively silencing gene expression.

- Recruitment of Cellular Factors : this compound can recruit cellular factors that promote the degradation of the target RNA, further inhibiting gene expression.

Research indicates that modifications to the PNA structure significantly influence binding dynamics, stability, and interaction rates with complementary nucleic acids.

Binding Affinity and Specificity

Studies have demonstrated that varying the chemical structure of this compound can enhance its binding affinity for target sequences. For instance, modifications such as changing the backbone or introducing specific functional groups can lead to improved specificity in hybridization. These alterations are crucial for developing more effective therapeutic agents targeting specific genes.

Case Studies

- Gene Silencing Applications : In a study focused on gene silencing, this compound was utilized to inhibit the expression of a specific oncogene in cancer cells. The results indicated a significant reduction in mRNA levels and subsequent protein expression, suggesting that this compound could serve as a potential therapeutic agent in cancer treatment.

- Therapeutic Development : Another case study explored the use of this compound in developing treatments for genetic disorders. By targeting mutant alleles with high specificity, researchers found that this compound could effectively reduce the expression of deleterious genes associated with certain inherited conditions.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism Description | Reference |

|---|---|---|

| Gene Expression Inhibition | Hybridization with mRNA to block transcription | |

| RNA Degradation | Recruitment of RNAse to degrade bound mRNA | |

| Specificity Enhancement | Structural modifications leading to improved binding |

特性

IUPAC Name |

(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPYNYNEUYKOW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30994549 | |

| Record name | N-(4-Nitrophenyl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7369-91-7 | |

| Record name | N-(4-Nitrophenyl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30994549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。